4-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl](2-phenylethyl)amino}-4-oxobutanoic acid
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Overview
Description
4-{1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-ylamino}-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and an amino-oxobutanoic acid backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-ylamino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Dioxopyrrolidinyl Moiety: This involves the cyclization of a suitable precursor, such as a diacid or diamine, under controlled conditions to form the dioxopyrrolidinyl ring.
Coupling Reaction: The ethoxyphenyl intermediate is then coupled with the dioxopyrrolidinyl moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Final Amination and Oxidation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-ylamino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-ylamino}-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-ylamino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-4-oxobutanoic acid
- 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinylamino}-4-oxobutanoic acid
Uniqueness
4-{1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-ylamino}-4-oxobutanoic acid is unique due to its specific combination of functional groups and its potential biological activities. The presence of the ethoxyphenyl and dioxopyrrolidinyl moieties distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
IUPAC Name |
4-[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-(2-phenylethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-32-19-10-8-18(9-11-19)26-22(28)16-20(24(26)31)25(21(27)12-13-23(29)30)15-14-17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMAWSNUHVWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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